molecular formula C16H15NO B8342478 4-(3'-Isopropylphenoxy)benzonitrile

4-(3'-Isopropylphenoxy)benzonitrile

Cat. No.: B8342478
M. Wt: 237.30 g/mol
InChI Key: QMSVUNHUZZLSPV-UHFFFAOYSA-N
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Description

4-(3’-Isopropylphenoxy)benzonitrile is an organic compound with the molecular formula C16H15NO It is a derivative of benzonitrile, where the benzene ring is substituted with an isopropylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3’-Isopropylphenoxy)benzonitrile typically involves the reaction of 3-isopropylphenol with 4-chlorobenzonitrile. The reaction is carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of 4-(3’-Isopropylphenoxy)benzonitrile.

Industrial Production Methods

Industrial production methods for 4-(3’-Isopropylphenoxy)benzonitrile are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents, can be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-(3’-Isopropylphenoxy)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., sodium methoxide) can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Quinones or hydroxylated derivatives.

    Reduction: Amines or other reduced forms.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-(3’-Isopropylphenoxy)benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3’-Isopropylphenoxy)benzonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The nitrile group can participate in hydrogen bonding or other interactions with target molecules, influencing their function. The isopropylphenoxy group can enhance the compound’s lipophilicity, affecting its distribution and activity within biological systems .

Comparison with Similar Compounds

Similar Compounds

    4-Phenoxybenzonitrile: Lacks the isopropyl group, resulting in different physical and chemical properties.

    4-(4’-Isopropylphenoxy)benzonitrile: Similar structure but with the isopropyl group in a different position, leading to variations in reactivity and applications.

Uniqueness

4-(3’-Isopropylphenoxy)benzonitrile is unique due to the specific positioning of the isopropyl group, which can influence its reactivity and interactions with other molecules. This structural feature can make it more suitable for certain applications compared to its analogs .

Properties

Molecular Formula

C16H15NO

Molecular Weight

237.30 g/mol

IUPAC Name

4-(3-propan-2-ylphenoxy)benzonitrile

InChI

InChI=1S/C16H15NO/c1-12(2)14-4-3-5-16(10-14)18-15-8-6-13(11-17)7-9-15/h3-10,12H,1-2H3

InChI Key

QMSVUNHUZZLSPV-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=CC=C1)OC2=CC=C(C=C2)C#N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Use a method similar to Preparation 32 (Step 1), using 4-bromobenzonitrile (2.0 g, 11.3 mmol) and 3-isopropylphenol (3.08 g, 22.6 mmol) to give 4-(3′-isopropylphenoxy)-benzonitrile (885 mg, 33%). MS (ES+) m/z: 255 (M+NH4)+.
Quantity
2 g
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Reaction Step One
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3.08 g
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reactant
Reaction Step Two

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